molecular formula C19H21N5O B2797107 5-amino-N-(4-ethylphenyl)-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 900013-50-5

5-amino-N-(4-ethylphenyl)-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2797107
CAS No.: 900013-50-5
M. Wt: 335.411
InChI Key: BSAZEVQHBCXSGY-UHFFFAOYSA-N
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Description

5-amino-N-(4-ethylphenyl)-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound belonging to the class of triazoles. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry for the development of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-N-(4-ethylphenyl)-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method includes the cycloaddition reaction between azides and alkynes to form the triazole ring, followed by subsequent functionalization steps to introduce the amino, ethylphenyl, and methylbenzyl groups. The reaction conditions often involve the use of copper(I) catalysts under mild conditions to facilitate the cycloaddition.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-amino-N-(4-ethylphenyl)-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carboxamide group can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitro derivatives, while reduction of the carboxamide group may produce primary amines.

Scientific Research Applications

5-amino-N-(4-ethylphenyl)-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-amino-N-(4-ethylphenyl)-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • 5-amino-N-(4-ethylphenyl)-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide
  • 5-amino-N-(4-ethylphenyl)-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxylate
  • 5-amino-N-(4-ethylphenyl)-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxylic acid

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

5-amino-N-(4-ethylphenyl)-1-[(4-methylphenyl)methyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O/c1-3-14-8-10-16(11-9-14)21-19(25)17-18(20)24(23-22-17)12-15-6-4-13(2)5-7-15/h4-11H,3,12,20H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSAZEVQHBCXSGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2=C(N(N=N2)CC3=CC=C(C=C3)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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